molecular formula C18H20FN3O3 B8044677 N-Methylciprofloxacin CAS No. 86483-46-7

N-Methylciprofloxacin

Cat. No. B8044677
CAS RN: 86483-46-7
M. Wt: 345.4 g/mol
InChI Key: TXJIOKSSHCOKKH-UHFFFAOYSA-N
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Description

N-Methylciprofloxacin is a useful research compound. Its molecular formula is C18H20FN3O3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photocatalytic Degradation of Ciprofloxacin : A study by Kun et al. (2021) explored the photocatalytic degradation of Ciprofloxacin using BiOBr-Bi2WO6 heterojunctions. This research is significant for environmental applications, particularly in treating Ciprofloxacin-contaminated water (Kun et al., 2021).

  • Photocatalysis of Norfloxacin : Zhou et al. (2016) investigated the use of ZnO nanoflowers and silver nanoplates in enhancing the photocatalytic degradation of Norfloxacin under visible light. This finding has implications for removing antibiotics like Ciprofloxacin from water sources (Zhou et al., 2016).

  • Antibacterial Evaluation of Derivatives : Vila et al. (2006) conducted a study to evaluate the antibacterial activity of various Ciprofloxacin and Norfloxacin derivatives against multiresistant bacteria. This research contributes to the development of new antibiotics based on Ciprofloxacin structure (Vila et al., 2006).

  • Ophthalmic Delivery Systems : Al-Kassas and El-Khatib (2009) designed ophthalmic delivery systems for Ciprofloxacin using polymeric carriers. This research aids in improving the delivery and effectiveness of Ciprofloxacin in treating ocular infections (Al-Kassas & El-Khatib, 2009).

  • Degradation of Ciprofloxacin by Basidiomycetes : Wetzstein et al. (1999) studied the degradation of Ciprofloxacin by fungi, exploring a new avenue for biodegradation of this antibiotic in various environments (Wetzstein et al., 1999).

  • Positron Emission Tomography Studies : Goethals and Volkaert (2002) developed N′4-[11C]methyl-ciprofloxacin for pharmacological studies using positron emission tomography, highlighting its potential in biomedical imaging (Goethals & Volkaert, 2002).

  • Medicinal Potential of Derivatives : Castro et al. (2013) discussed the medicinal potential of Ciprofloxacin and its derivatives, emphasizing their effectiveness against various diseases and the development of new drug classes (Castro et al., 2013).

properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-20-4-6-21(7-5-20)16-9-15-12(8-14(16)19)17(23)13(18(24)25)10-22(15)11-2-3-11/h8-11H,2-7H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJIOKSSHCOKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878316
Record name N-METHYLCIPROFLOXACIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86483-46-7
Record name N-Methylciprofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86483-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A mixture of 20 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, 28.5 g of N-methylpiperazine and 120 ml of anhydrous dimethylsulphoxide is heated at 135°-140° C. for 2.5 hours. The solvent is distilled off under a fine vacuum and the residue is suspended in about 50 ml of water. The solid is filtered off with suction, rinsed with water, dried over calcium chloride in a vacuum drying cabinet at 80° C. and recrystallized from glycol monomethyl ether. 14.5 g of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl)-3-quinolinecarboxylic acid of decomposition point 248°-250° C. are obtained.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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